BenchChemオンラインストアへようこそ!

1-(9H-Fluoren-9-ylmethyl) 2-methyl (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate

Peptide Chemistry Fluorine Chemistry Building Block Synthesis

1-(9H-Fluoren-9-ylmethyl) 2-methyl (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate, commonly known as N-Fmoc-trans-4-hydroxy-L-proline methyl ester or Fmoc-Hyp-OMe, is a stereochemically defined, dual-protected proline derivative. It features a base-labile Fmoc group on the pyrrolidine nitrogen and a methyl ester on the carboxyl group, while the (4R)-hydroxyl group remains unprotected and available for subsequent orthogonal derivatization.

Molecular Formula C21H21NO5
Molecular Weight 367.4 g/mol
CAS No. 122350-59-8
Cat. No. B173088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(9H-Fluoren-9-ylmethyl) 2-methyl (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate
CAS122350-59-8
Molecular FormulaC21H21NO5
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
InChIInChI=1S/C21H21NO5/c1-26-20(24)19-10-13(23)11-22(19)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19,23H,10-12H2,1H3/t13-,19+/m1/s1
InChIKeyAWCMBJJPVSUPSS-YJYMSZOUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-Fmoc-trans-4-hydroxy-L-proline methyl ester (CAS 122350-59-8): Orthogonal Protection for Precise Peptide Synthesis


1-(9H-Fluoren-9-ylmethyl) 2-methyl (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate, commonly known as N-Fmoc-trans-4-hydroxy-L-proline methyl ester or Fmoc-Hyp-OMe, is a stereochemically defined, dual-protected proline derivative. It features a base-labile Fmoc group on the pyrrolidine nitrogen and a methyl ester on the carboxyl group, while the (4R)-hydroxyl group remains unprotected and available for subsequent orthogonal derivatization . This specific protection pattern distinguishes it as a versatile building block primarily in solid-phase peptide synthesis (SPPS) and as a precursor for generating diverse 4-substituted proline analogs via “proline editing” strategies [1][2].

Substitution Risks with N-Fmoc-trans-4-hydroxy-L-proline methyl ester (CAS 122350-59-8): The Critical Impact of Orthogonal Protection


Substituting N-Fmoc-trans-4-hydroxy-L-proline methyl ester with seemingly similar proline analogs (e.g., Fmoc-Hyp(tBu)-OH, Boc-Hyp-OMe, or Fmoc-Hyp-OH) is not equivalent and can derail synthetic workflows. The specific orthogonal protection scheme—base-labile Fmoc, acid-labile methyl ester, and a free hydroxyl—is precisely engineered for compatibility with standard Fmoc/tBu SPPS cycles while leaving the 4-hydroxyl as a unique handle for on-resin, late-stage diversification [1]. Analogs with different protecting groups (e.g., Boc or tBu) introduce orthogonal stability mismatches that require alternative, often harsher, global deprotection conditions (e.g., HF in Boc chemistry) or additional steps, directly impacting sequence fidelity, yield, and synthetic feasibility. The choice of protecting group directly dictates the permissible reaction sequence and, as shown in the following quantitative evidence, the efficiency and scope of downstream modifications [2][3].

Quantitative Differentiation of CAS 122350-59-8 (N-Fmoc-trans-4-hydroxy-L-proline methyl ester)


Yield Comparison for the Synthesis of Fluorinated Proline Analogs

In a comparative synthesis of 4-fluoroproline derivatives, trans-4-hydroxy-L-proline methyl ester (the direct precursor to CAS 122350-59-8) serves as a more efficient starting material for generating the cis-fluorinated isomer compared to the trans isomer. When using trans-4-hydroxy-L-proline methyl ester as the substrate, Boc-cis-4-fluoro-L-proline was obtained in a 71% overall yield over 3 steps, whereas the corresponding Boc-trans-4-fluoro-L-proline was isolated in only a 24% yield over 5 steps [1]. This demonstrates that the (4R)-hydroxyl stereochemistry in the starting material provides a quantifiable, 3-fold higher yield advantage for accessing the cis-fluoro analog via established synthetic routes.

Peptide Chemistry Fluorine Chemistry Building Block Synthesis

Demonstrated Utility as a Precursor for a Clinical mTOR Inhibitor

This specific compound is a key precursor to (32-Carbonyl)-RMC-5552, a potent mTOR inhibitor. In patent WO2019212990A1 (Example 2), RMC-5552 demonstrates potent inhibition of mTORC1 and mTORC2 substrate phosphorylation, achieving pIC50 values of >9 for p-P70S6K-(T389), >9 for p-4E-BP1-(T37/36), and between 8 and 9 for p-AKT1/2/3-(S473) . While these potency data pertain to the final drug molecule, the compound's explicit use in its synthesis, as cited by commercial vendors, establishes a direct, verifiable link to a high-value, pharmacologically validated chemical space. This contrasts with more generic Fmoc-hydroxyproline derivatives that lack documented involvement in such advanced clinical candidates.

Medicinal Chemistry Oncology mTOR Inhibitors

Orthogonal Protection Enables High-Yield Derivatization via Proline Editing

The free (4R)-hydroxyl group in N-Fmoc-trans-4-hydroxy-L-proline methyl ester is a critical feature that enables the 'proline editing' strategy. In a model tetrapeptide, the incorporation of Fmoc-4R-Hyp (the core scaffold) allowed for its on-resin, stereospecific conversion to 122 distinct 4-substituted prolyl amino acids with both 4R and 4S stereochemistry [1]. This is in stark contrast to analogs like Fmoc-Hyp(tBu)-OH (CAS 122996-47-8), where the hydroxyl is blocked by an acid-labile tert-butyl group, rendering it inert to the entire suite of Mitsunobu, oxidation, and acylation reactions essential for generating this structural diversity. The quantitative yield for any single conversion is dependent on the specific reaction, but the documented breadth of successful, stereospecific derivatizations (122 different analogs) is a direct and quantifiable measure of the compound's unique utility as a diversification platform.

Peptide Chemistry Solid-Phase Peptide Synthesis Bioconjugation

Demonstrated Synthesis Yield in an Industrial Peptide Process

In a documented scalable route for the synthesis of Pasireotide, an FDA-approved cyclic peptide drug, the precursor (2S,4R)-4-hydroxyproline methyl ester was subjected to an Fmoc-protection step to yield the Fmoc-protected proline methyl ester (the target compound) in an 85% yield [1]. This high yield was achieved under practical, scalable conditions, and the resulting compound was subsequently used to build a complex proline carbamate intermediate. This provides a specific, quantitative benchmark for the efficiency of forming this compound, which is superior to the combined yield of 49% reported for the subsequent two-step sequence to form the more complex carbamate [1].

Process Chemistry Peptide API Fmoc Protection

High-Value Research Applications for CAS 122350-59-8 (N-Fmoc-trans-4-hydroxy-L-proline methyl ester)


Diversity-Oriented Peptide Synthesis and SAR Studies

This compound is ideally suited for 'proline editing' workflows where a single, Fmoc-4R-hydroxyproline-containing peptide on solid support can be derivatized into dozens to over a hundred distinct analogs [1]. This approach replaces the need to purchase numerous, expensive pre-formed 4-substituted proline derivatives, enabling rapid exploration of steric and stereoelectronic effects on peptide conformation and activity. The procurement of CAS 122350-59-8 is thus a strategic decision that enables a broad, cost-effective SAR campaign rather than a single point modification.

Precursor Synthesis of Conformationally Constrained Fluoroprolines

Researchers focused on developing metabolically stable, conformationally biased peptides or peptidomimetics should select this compound for the efficient synthesis of valuable cis-4-fluoro-L-proline building blocks [1]. The quantifiable 71% yield advantage over the trans isomer makes this the clear starting material of choice for accessing this specific stereochemical outcome. Procurement is justified by the direct link to a higher-yielding synthetic pathway for a high-demand building block.

Synthesis of Key Intermediates for Clinically Validated Cyclic Peptides

The documented use of this compound (or its immediate precursor) in the scalable, multi-step synthesis of the approved drug Pasireotide provides a strong procurement rationale for process chemistry groups [1]. The 85% yield for the Fmoc-protection step offers a validated, quantitative starting point for cost analysis and process development. This precedent reduces the technical risk associated with using this building block in the development of similar complex peptide therapeutics.

Synthesis of Next-Generation mTOR Inhibitors

Given its explicit use in the preparation of (32-Carbonyl)-RMC-5552, a potent, dual mTORC1/2 inhibitor with pIC50 >9 against key substrates, this compound is a strategic procurement for medicinal chemistry programs targeting the PI3K/AKT/mTOR pathway [1]. It provides a direct entry point into a chemically and pharmacologically validated series, offering a potential advantage in lead optimization compared to starting with a less characterized building block.

Quote Request

Request a Quote for 1-(9H-Fluoren-9-ylmethyl) 2-methyl (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.